Cas no 5673-17-6 ((5,7-diphenylpyrazolo[1,5-a]pyrimidin-2-yl)(pyrrolidin-1-yl)methanone)

(5,7-diphenylpyrazolo[1,5-a]pyrimidin-2-yl)(pyrrolidin-1-yl)methanone structure
5673-17-6 structure
Product Name:(5,7-diphenylpyrazolo[1,5-a]pyrimidin-2-yl)(pyrrolidin-1-yl)methanone
CAS No:5673-17-6
MF:C23H20N4O
MW:368.431104660034
CID:1600071
PubChem ID:1050335
Update Time:2025-04-21

(5,7-diphenylpyrazolo[1,5-a]pyrimidin-2-yl)(pyrrolidin-1-yl)methanone Chemical and Physical Properties

Names and Identifiers

    • (5,7-diphenylpyrazolo[1,5-a]pyrimidin-2-yl)(pyrrolidin-1-yl)methanone
    • (5,7-Diphenyl-pyrazolo[1,5-a]pyrimidin-2-yl)-pyrrolidin-1-yl-methanone
    • Methanone, (5,7-diphenylpyrazolo[1,5-a]pyrimidin-2-yl)-1-pyrrolidinyl-
    • (5,7-diphenylpyrazolo[1,5-a]pyrimidin-2-yl)-pyrrolidin-1-ylmethanone
    • HMS2654L18
    • SCHEMBL4214451
    • SMSF0006856
    • CHEMBL1338553
    • Oprea1_657578
    • 5673-17-6
    • BIM-0000722.P001
    • (5,7-DIPHENYLPYRAZOLO[1,5-A]PYRIMIDIN-2-YL)(1-PYRROLIDINYL)METHANONE
    • CB01963
    • CBMicro_000692
    • Oprea1_007045
    • MLS000717053
    • STK838058
    • HMS1680G21
    • AKOS000560911
    • DTXSID10359975
    • SMR000280020
    • Inchi: 1S/C23H20N4O/c28-23(26-13-7-8-14-26)20-16-22-24-19(17-9-3-1-4-10-17)15-21(27(22)25-20)18-11-5-2-6-12-18/h1-6,9-12,15-16H,7-8,13-14H2
    • InChI Key: AISGVQRKOVTTFF-UHFFFAOYSA-N
    • SMILES: O=C(C1C=C2N=C(C3C=CC=CC=3)C=C(C3C=CC=CC=3)N2N=1)N1CCCC1

Computed Properties

  • Exact Mass: 368.1639
  • Monoisotopic Mass: 368.164
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 3
  • Complexity: 537
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.9
  • Topological Polar Surface Area: 50.5Ų

Experimental Properties

  • Density: 1.27
  • Boiling Point: °Cat760mmHg
  • Flash Point: °C
  • Refractive Index: 1.693
  • PSA: 50.5
Recommended suppliers
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Beyond Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd
Nanjing Jubai Biopharm
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing Jubai Biopharm
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd